2-(2-Bromo-4,5-difluorophenyl)pyrrolidine
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Overview
Description
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the phenyl ring of this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobromobenzene and N-Boc-pyrrolidone as the primary starting materials.
Grignard Exchange: The first step involves a Grignard exchange reaction to form an intermediate compound.
Asymmetric Reduction: The intermediate is then subjected to asymmetric reduction using baker’s yeast as a carbonyl reductase to obtain a chiral alcohol intermediate.
Methylsulfonylation and Boc Removal: The final steps include methylsulfonylation ring closure and removal of the Boc (t-butyloxycarboryl) protecting group to yield the target product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-efficiency. The use of low-cost starting materials and mild reaction conditions are key factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .
Scientific Research Applications
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological targets . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Difluorophenyl)pyrrolidine
- 2-(2,4-Difluorophenyl)pyrrolidine
- 4-Bromo-2-(3,5-difluorophenyl)pyridine
Uniqueness
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10BrF2N |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-(2-bromo-4,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2 |
InChI Key |
YMXDTKWABFUODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2Br)F)F |
Origin of Product |
United States |
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